molecular formula C19H23NO3S B2887700 N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide CAS No. 1448134-94-8

N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide

Cat. No.: B2887700
CAS No.: 1448134-94-8
M. Wt: 345.46
InChI Key: QIZMRQKYTVUVQT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide is a complex organic compound that features a furan ring, an oxane ring, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with oxan-4-yl chloride under basic conditions to form the intermediate. This intermediate is subsequently reacted with 3-(phenylsulfanyl)propanoyl chloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The oxane ring can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(oxan-4-yl)acetamide
  • N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide
  • N-(furan-2-ylmethyl)-N-(oxan-4-yl)butanamide

Uniqueness

N-[(furan-2-yl)methyl]-N-(oxan-4-yl)-3-(phenylsulfanyl)propanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct redox properties and potential bioactivity. This sets it apart from other similar compounds that may lack this functional group .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c21-19(10-14-24-18-6-2-1-3-7-18)20(15-17-5-4-11-23-17)16-8-12-22-13-9-16/h1-7,11,16H,8-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZMRQKYTVUVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CO2)C(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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